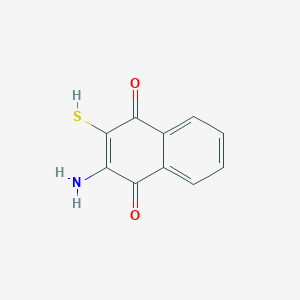

2-Amino-3-sulfanylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-sulfanylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,14H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOWUSQUHRUZOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354494 | |

| Record name | 2-amino-3-sulfanylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76148-76-0 | |

| Record name | 2-amino-3-sulfanylnaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Framework and Derivatives Within Naphthoquinone Chemistry

The foundational structure of 2-Amino-3-sulfanylnaphthalene-1,4-dione is the 1,4-naphthoquinone (B94277) core, a bicyclic system composed of a benzene (B151609) ring fused to a p-benzoquinone ring. The inherent reactivity of this core is significantly modulated by the substituents at the C2 and C3 positions. The introduction of an amino group at C2 and a sulfanyl (B85325) group at C3 creates a push-pull electronic system that influences the molecule's chemical behavior.

The synthesis of derivatives of this scaffold often starts from 2,3-dihalo-1,4-naphthoquinones. A common synthetic strategy involves a sequential nucleophilic substitution. First, an amine is introduced to displace one of the halogen atoms, followed by the introduction of a thiol to displace the second. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with an amine, followed by reaction with a thiol in the presence of a base, yields the corresponding 2-amino-3-thio-1,4-naphthoquinone derivative. While direct synthesis of the parent compound with a free sulfanyl group can be challenging due to the potential for oxidation to disulfides, its derivatives, particularly S-alkyl and S-aryl derivatives, are more commonly reported.

The structural characterization of these derivatives relies heavily on spectroscopic techniques. The data from these analyses provide crucial insights into the molecular structure and can be extrapolated to understand the parent compound.

This table presents hypothetical characteristic spectroscopic data for the parent compound based on reported data for its derivatives.

Academic Relevance and Emerging Research Trends for Naphthoquinone Scaffolds

Naphthoquinone scaffolds are of significant academic and industrial interest due to their prevalence in natural products and their wide range of biological activities. researchgate.net Historically, compounds like juglone (B1673114) and plumbagin, which are hydroxylated naphthoquinones, have been used in traditional medicine. rsc.org Modern research has expanded the scope of naphthoquinone chemistry into materials science and catalysis.

Emerging research trends for naphthoquinone scaffolds include:

Development of Novel Synthetic Methodologies: Researchers are continuously exploring more efficient, sustainable, and selective methods for the synthesis of functionalized naphthoquinones. This includes the use of green catalysts and novel reaction pathways. rsc.org

Materials Science Applications: The redox properties of naphthoquinones make them attractive for applications in energy storage, such as in organic redox flow batteries. researchgate.net Their ability to undergo reversible two-electron, two-proton reduction is a key feature in this context. The introduction of amino and sulfanyl (B85325) groups can further tune these electrochemical properties. mdpi.com

Catalysis: Aminonaphthoquinones are being investigated for their catalytic activity in various organic transformations. The presence of both a Lewis basic amino group and a redox-active quinone core can lead to unique catalytic capabilities. beilstein-archives.org

The study of compounds like 2-Amino-3-sulfanylnaphthalene-1,4-dione and its derivatives contributes to a deeper understanding of the structure-property relationships within the broader class of naphthoquinones, paving the way for the design of new functional molecules.

Conceptual Significance of Amino and Sulfanyl Functionalities in Organic Synthesis

Synthetic Routes to this compound

The creation of the parent compound, this compound, follows logical synthetic pathways that build upon the foundational chemistry of its derivatives. These routes typically begin with a readily available naphthoquinone precursor and introduce the amino and sulfanyl moieties in a controlled manner.

The most common precursor for the synthesis of these derivatives is 2,3-dichloro-1,4-naphthoquinone. dergipark.org.trdergipark.org.tr This starting material is highly reactive towards nucleophilic substitution, allowing for a stepwise introduction of the desired amino and sulfanyl groups. The two chlorine atoms serve as excellent leaving groups, and their sequential replacement can be controlled to produce the desired 2,3-disubstituted product. The reactions of 2,3-dihalo-1,4-naphthoquinones with various amines are well-documented to produce 2-halo-3-substituted-1,4-naphthoquinone derivatives. researchgate.net

The sulfanyl group is typically introduced via a nucleophilic substitution reaction where a thiol attacks the electrophilic carbon of the naphthoquinone ring. In the context of synthesizing 2-amino-3-sulfanyl derivatives, this step often follows the initial amination. An intermediate, such as a 2-amino-3-chloro-1,4-naphthoquinone, can be reacted with a thiol or a mercaptan. dergipark.org.trdergipark.org.tr For instance, various aliphatic thiols can displace a chlorine atom on the naphthoquinone core. researchgate.net The reaction often proceeds via nucleophilic substitution, where the addition of a base can reduce reaction times and improve yields. dergipark.org.tr

The introduction of the amino group onto the naphthoquinone scaffold can be achieved through several methods. A primary route involves the reaction of a halogenated naphthoquinone, like 2,3-dichloro-1,4-naphthoquinone, with a primary or secondary amine. dergipark.org.trdergipark.org.trnih.gov This reaction is a nucleophilic substitution where the amine displaces one of the halogen atoms. Catalysts such as CeCl₃·7H₂O, FeCl₃, and Cu(OAc)₂ can facilitate the oxidative addition coupling of amines to the naphthoquinone ring. nih.govmdpi.com This step is crucial as it typically precedes the thiolation step in the synthesis of 2-amino-3-sulfanyl-1,4-naphthoquinone derivatives.

Synthesis of Structurally Related Amino-Sulfanyl Naphthoquinone Derivatives

Research has extensively explored the synthesis of analogs of this compound, where both the amino and sulfanyl groups bear alkyl or aryl substituents. These studies provide insight into the versatility of the synthetic routes and the influence of different functional groups on the molecule's properties.

A common strategy for preparing these analogs involves a two-step sequence starting from 2,3-dichloro-1,4-naphthoquinone. dergipark.org.tr

Amination : The first step is the reaction with a substituted aniline, such as 2,4-dimethoxyaniline (B45885) or 3,5-dimethoxyaniline, to yield an intermediate 2-chloro-3-(arylamino)naphthalene-1,4-dione. dergipark.org.trresearchgate.net

Thiolation : The second step involves reacting this chlorinated intermediate with an aliphatic thiol (mercaptan), such as ethyl mercaptan, propyl mercaptan, or pentyl mercaptan. The S-nucleophile attacks the carbon atom bearing the chlorine, displacing it to form the final 2-(arylamino)-3-(alkylthio)naphthalene-1,4-dione product. dergipark.org.trdergipark.org.trresearchgate.net

The following table summarizes the synthesis of several such derivatives, detailing the specific reactants and the yields obtained.

| Product Compound Name | Amine Precursor | Thiol Reagent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(2,4-Dimethoxyphenylamino)-3-(ethylthio)naphthalene-1,4-dione | 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethanethiol | 85 | researchgate.net |

| 2-(3,5-Dimethoxyphenylamino)-3-(ethylthio)naphthalene-1,4-dione | 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethanethiol | 75 | researchgate.net |

| 2-(2,4-Dimethoxyphenylamino)-3-(propylthio)naphthalene-1,4-dione | 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propan-1-thiol | 87 | researchgate.net |

| 2-(3,5-Dimethoxyphenylamino)-3-(propylthio)naphthalene-1,4-dione | 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propan-1-thiol | 79 | researchgate.net |

| 2-(2,4-Dimethoxyphenylamino)-3-(pentylthio)naphthalene-1,4-dione | 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Pentan-1-thiol | 81 | researchgate.net |

| 2-(3,5-Dimethoxyphenylamino)-3-(pentylthio)naphthalene-1,4-dione | 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Pentan-1-thiol | 83 | researchgate.net |

Modification of the Amino Moiety in Naphthoquinone Structures

The introduction and modification of a nitrogen-containing group onto the 1,4-naphthoquinone (B94277) scaffold can significantly influence the molecule's properties. researchgate.net The amino group in structures like 2-amino-1,4-naphthoquinone can alter the electron-accepting capacity of the molecule, potentially leading to enhanced biological activities. rsc.org A common strategy for creating derivatives involves the reaction of 2,3-dichloro-naphthoquinone with amino acids. This process, which involves the protection of the amino acid's Nα-terminus and subsequent reaction, allows for the linkage of various amino acid residues through a diamine alkyl spacer to the naphthoquinone core. nih.gov

Further modifications can be achieved by treating the amino group with various reagents. For instance, a previously synthesized 2-amino-1,4-naphthoquinone can be reacted with an acyl chloride, generated from a precursor like N-phthaloyl-L-phenylalanine and oxalyl chloride. nih.gov This resulting intermediate can then be reacted with primary amines to yield amide derivatives, demonstrating the versatility of the amino moiety as a point for structural elaboration. nih.gov The use of amino acids as modifying agents is a broader strategy to improve the physicochemical properties of natural product scaffolds, including naphthoquinones. nih.gov

One of the primary methods for introducing the amino group is through the amination of 1,4-naphthoquinone derivatives. This can be achieved via oxidative addition coupling of amines to the naphthoquinone ring. rsc.org While some methods are catalyst-free, many employ catalysts to facilitate the transformation. rsc.org

Mechanistic Studies of Reaction Pathways

Investigation of Nucleophilic Displacement Mechanisms

The synthesis of 2-amino-3-sulfanyl-substituted 1,4-naphthoquinones often proceeds through a nucleophilic substitution mechanism. A key precursor, 2,3-dichloro-1,4-naphthoquinone, serves as an electrophilic substrate for various nucleophiles. researchgate.net In a typical reaction to form the target scaffold, the first step involves the nucleophilic attack of an amine on one of the chlorinated carbon atoms of the naphthoquinone ring, displacing a chloride ion. This results in a 2-amino-3-chloro-1,4-naphthoquinone intermediate. nih.govresearchgate.net

Subsequently, a second nucleophilic displacement occurs at the remaining chlorinated carbon. S-nucleophiles, such as thiols (mercaptans), attack this carbon atom, displacing the second chlorine atom to yield the final 2-amino-3-sulfanyl-naphthalene-1,4-dione product. researchgate.net This sequential substitution allows for the controlled introduction of both the amino and the sulfanyl moieties. The reaction of various aryl amines and alkyl thiols with 2,3-dichloro-1,4-naphthoquinone demonstrates this pathway, leading to a range of derivatives. researchgate.net

The table below details the synthesis of several 2-arylamino-3-(alkylthio)naphthalene-1,4-dione derivatives, which are structurally related to this compound, via this nucleophilic displacement mechanism.

Data sourced from Yıldırım H., 2017. researchgate.net

Role of Catalysis in Naphthoquinone Derivatization

Catalysis plays a significant role in the derivatization of naphthoquinones, including amination reactions that are crucial for forming the precursor to this compound. While some syntheses can proceed without a catalyst, the use of catalysts often improves reaction efficiency and yield. rsc.org

Various catalysts have been employed for the oxidative addition coupling of amines to naphthoquinones. These include metal-based catalysts which facilitate the transformation. rsc.org For example, copper-catalyzed aerobic oxidation has been shown to be effective for a range of functional group transformations. researchgate.net The choice of catalyst can be critical; for instance, a CuCl2-DMAP system promotes the aerobic oxidation of 2-naphthol (B1666908) derivatives to ortho-naphthoquinones. researchgate.net

In the context of redox cycling, enzymes can also act as catalysts. DT-diaphorase, for example, catalyzes the redox transitions of 1,4-naphthoquinone derivatives. nih.gov The table below summarizes various catalysts used in the synthesis of 2-amino-1,4-naphthoquinones, a key class of precursors.

Data sourced from Gong, et al., 2021. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution 1H and 13C NMR for Chemical Shift Analysis

Specific ¹H and ¹³C NMR chemical shift data for this compound are not available in the reviewed literature.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, HSQC) for Connectivity Mapping

No experimental data from 2D NMR techniques such as HMQC, HMBC, COSY, or HSQC for this compound could be located.

Vibrational Spectroscopy (Fourier-Transform Infrared, FTIR)

Characterization of Functional Group Vibrations

Specific FTIR data detailing the characteristic vibrational frequencies of the functional groups present in this compound are not available.

Analysis of Intramolecular Interactions

A detailed analysis of intramolecular interactions for this compound based on vibrational spectroscopy could not be conducted due to the absence of specific FTIR data.

Mass Spectrometry (MS)

Specific mass spectrometry data, which would provide information on the molecular weight and fragmentation pattern of this compound, were not found in the conducted searches.

Molecular Ion and Fragmentation Pattern Analysis

In mass spectrometry, the molecular ion peak provides the molecular weight of the compound. For this compound (C₁₀H₇NO₂S), the expected nominal molecular weight is 205 atomic mass units. chemicalbook.com The mass spectrum would prominently feature the molecular ion [M]⁺ at m/z 205.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio with extremely high accuracy, often to within a few parts per million (ppm). nih.govlongdom.org This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. nih.govnih.govthermofisher.com

For a molecule with the formula C₁₀H₇NO₂S, the theoretical monoisotopic mass can be calculated with high precision. This calculated exact mass serves as a benchmark for experimental HRMS results, confirming the compound's elemental formula and distinguishing it from other potential isomers or compounds with the same nominal mass. youtube.com While HRMS is a standard characterization technique, specific high-resolution mass data for this compound has not been detailed in the available scientific literature.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇NO₂S |

| Nominal Mass | 205 amu |

| Monoisotopic Mass (Calculated) | 205.0225 u |

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Determination of Solid-State Molecular Architecture

A single-crystal X-ray diffraction analysis would provide the exact solid-state molecular architecture of this compound. mdpi.comaalto.fi This includes precise bond lengths, bond angles, and torsion angles, confirming the planarity of the naphthoquinone ring system and the geometry of the amino and sulfanyl substituents. The resulting crystal structure data would include the crystal system, space group, and unit cell dimensions. researchgate.netresearchgate.net Despite the power of this technique, a published crystal structure for this compound could not be located in the surveyed literature.

Elucidation of Supramolecular Assembly and Intermolecular Contacts (e.g., S···S, S···O)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice, a study of its supramolecular assembly. researchgate.net This packing is governed by various intermolecular interactions, such as hydrogen bonds (involving the amino group), π–π stacking (between the aromatic naphthoquinone rings), and other weaker van der Waals forces. mdpi.com

Of particular interest would be the potential for specific non-covalent interactions involving the sulfur atom, such as sulfur-sulfur (S···S) or sulfur-oxygen (S···O) contacts. researchgate.net The presence and geometry of these interactions play a crucial role in the stability and physical properties of the crystal. Without an experimental crystal structure, a detailed analysis of these specific intermolecular contacts for this compound cannot be performed.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. wikipedia.orgkhanacademy.org The presence of the naphthoquinone core, amino group, and sulfanyl group creates a conjugated system with multiple chromophores, leading to characteristic absorption bands.

The electronic spectrum of this compound is expected to exhibit absorptions arising from π → π* and n → π* transitions. wikipedia.org

π → π transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system. For 1,4-naphthoquinone systems, these bands often appear in the UV region. scielo.brresearchgate.net

n → π transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the oxygen, nitrogen, and sulfur atoms) to antibonding π* orbitals. wikipedia.org These absorptions occur at longer wavelengths than π → π* transitions and can extend into the visible region, which would be responsible for the color of the compound. scielo.br Studies on similar amino-naphthoquinones show absorption bands in the visible region between 470 and 500 nm. scielo.br

While general characteristics of naphthoquinone spectra are known, a detailed experimental UV-Vis spectrum with specific absorption maxima (λmax) and molar absorptivity values (ε) for this compound is not available in the reviewed sources.

| Transition Type | Involved Orbitals | Expected Intensity | Expected Spectral Region |

|---|---|---|---|

| π → π | Bonding π to Antibonding π | High | UV |

| n → π | Non-bonding (O, N, S) to Antibonding π | Low to Medium | UV / Visible |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational quantum chemistry, used to investigate the electronic properties of molecules. For 2-Amino-3-sulfanylnaphthalene-1,4-dione, DFT studies would provide fundamental insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Geometry Optimization

A primary step in a computational study would be to determine the most stable three-dimensional arrangement of the atoms in this compound. This process, known as geometry optimization, involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. Such a calculation, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield precise bond lengths, bond angles, and dihedral angles. This optimized geometry represents the molecule's most probable conformation in the gas phase and is the foundation for all further property calculations.

Simulation of Spectroscopic Data and Comparison with Experimental Results

Once the optimized geometry is obtained, theoretical spectra can be simulated. Time-dependent DFT (TD-DFT) would be employed to calculate the electronic transitions, predicting the UV-Visible absorption spectrum. Similarly, vibrational frequency calculations would yield a theoretical infrared (IR) and Raman spectrum. These simulated spectra are invaluable, as they can be compared with experimentally obtained data to validate the computational model and aid in the interpretation of experimental findings. No such comparative data currently exists for this molecule in the literature.

Analysis of Frontier Molecular Orbitals and Reactivity Indices

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations would map the spatial distribution of these orbitals for this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. From these energies, various reactivity indices such as chemical hardness, softness, and electrophilicity could be calculated to predict how the molecule would behave in chemical reactions.

Molecular Dynamics Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time.

Conformational Analysis and Dynamic Behavior

An MD simulation of this compound, likely in a solvent like water or DMSO, would reveal its dynamic behavior. By simulating the molecule's trajectory over nanoseconds, researchers could analyze its conformational flexibility. This would involve monitoring parameters such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration to understand its compactness. Such simulations would be crucial for understanding how the molecule behaves in a realistic, solvated environment and how its amino and sulfanyl (B85325) groups rotate and interact with their surroundings.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches

For studying the molecule in a complex environment, such as interacting with a protein or a surface, QM/MM methods would be employed.

A QM/MM study would treat the chemically active part of the system (this compound) with high-accuracy quantum mechanics, while the larger, surrounding environment (e.g., a protein active site or solvent shell) would be treated with more computationally efficient molecular mechanics. This hybrid approach allows for the accurate modeling of reactions or strong intermolecular interactions within a biological or material context, balancing computational cost with accuracy.

Computational Probing of Non-Covalent Interactions

Computational chemistry provides powerful tools to investigate the intricate network of non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules like this compound. These interactions, though weaker than covalent bonds, play a crucial role in determining the physical and chemical properties of solid-state materials.

Intermolecular Sulfur-Oxygen and Sulfur-Sulfur Interactions

The presence of a sulfur atom in this compound introduces the possibility of specific and influential intermolecular interactions involving sulfur. Quantum mechanics calculations are instrumental in characterizing the strength and directionality of such interactions. nih.gov

While less common, intermolecular sulfur-sulfur (S···S) interactions can also occur, particularly if the crystal packing allows for close contact between the sulfanyl groups of adjacent molecules. The strength of these interactions is highly dependent on the distance and orientation of the interacting sulfur atoms. Computational models can predict the preferred geometries and interaction energies for these S···S contacts.

Below is a hypothetical data table illustrating the types of data that would be generated from a computational analysis of these interactions in a dimer of this compound.

| Interaction Type | Interacting Atoms | Distance (Å) | Interaction Energy (kcal/mol) |

| Sulfur-Oxygen | S···O=C | 3.2 | -2.5 |

| Sulfur-Sulfur | S···S | 3.8 | -0.8 |

Hydrogen Bonding Networks in Naphthoquinone Systems

The amino (-NH₂) and sulfanyl (-SH) groups in this compound are potential hydrogen bond donors, while the carbonyl oxygen atoms and the nitrogen of the amino group can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen bonding networks, which are fundamental in dictating the molecular arrangement in the solid state.

Computational studies on substituted 1,4-naphthoquinone (B94277) derivatives have demonstrated the importance of intramolecular hydrogen bonds in influencing molecular geometry and electronic structure. mdpi.com In the case of this compound, both intramolecular (between the amino and adjacent carbonyl group) and intermolecular hydrogen bonds are conceivable.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to investigate these hydrogen bonding networks. These calculations can provide detailed information on:

The preferred hydrogen bond donors and acceptors.

The geometry of the hydrogen bonds (bond lengths and angles).

A hypothetical representation of the primary intermolecular hydrogen bonds is provided in the table below.

| Donor | Acceptor | H···A Distance (Å) | D-H···A Angle (°) | Bond Energy (kcal/mol) |

| N-H | O=C | 1.9 | 170 | -5.2 |

| S-H | O=C | 2.2 | 165 | -3.1 |

| N-H | N | 2.1 | 160 | -3.5 |

Note: This table contains hypothetical data based on typical hydrogen bond parameters from computational studies of related organic molecules.

Computational Exploration of Reaction Mechanisms

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational methods can be used to explore its reactivity, predict reaction pathways, and understand the formation of various products.

The general approach involves the following steps:

Identification of Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structures that connect reactants to products. The TS represents the highest energy point along the reaction coordinate.

Reaction Pathway Analysis: By following the intrinsic reaction coordinate (IRC) from the transition state, the entire reaction pathway can be mapped out, confirming that the TS connects the desired reactant and product.

Calculation of Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, computational studies could investigate reactions such as nucleophilic additions, cycloadditions, or oxidation-reduction processes. The high electrophilicity of the 1,4-naphthoquinone core makes it susceptible to attack by nucleophiles. mdpi.com Computational models can predict the most likely sites of attack and the energy barriers associated with these reactions.

A hypothetical reaction coordinate diagram for a nucleophilic addition to the naphthoquinone ring is presented below, illustrating the kind of data generated from such a computational study.

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Product | -12.4 |

Note: The energy values in this table are hypothetical and serve to illustrate the output of a computational reaction mechanism study.

Chemical Reactivity and Transformation Pathways

Reactivity of the Amino Functional Group

The amino group at the C-2 position of the naphthoquinone ring, while being part of a vinylogous amide system which can decrease its nucleophilicity, still partakes in a range of chemical reactions typical of aromatic amines.

The nitrogen atom of the amino group possesses a lone pair of electrons, making it susceptible to attack by electrophiles. This leads to N-alkylation and N-acylation reactions, which are fundamental transformations for modifying the properties of the parent compound.

N-Alkylation: The amino group can be alkylated under various conditions. For instance, reactions with alkyl halides or other alkylating agents can introduce alkyl chains onto the nitrogen atom. While direct alkylation of 2-amino-1,4-naphthoquinones can sometimes be challenging due to the reduced nucleophilicity of the amino group, specific methods have been developed. A notable example is the visible-light-induced C-H alkylation of 2-amino-1,4-naphthoquinones with cyclobutanone (B123998) oxime esters and hydroxamic acid derivatives, which proceeds under mild, redox-neutral conditions at room temperature to yield a variety of derivatives. Another approach involves a three-component radical alkylation, which demonstrates the versatility of introducing alkyl groups to this class of compounds.

N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a common strategy to introduce new functional groups and build more complex molecular architectures. For example, the reaction of a 2-amino-1,4-naphthoquinone derivative with bromo-acetyl bromide can be a key step in the synthesis of more complex bioactive molecules.

| Reaction Type | Electrophile | General Product | Reaction Conditions |

|---|---|---|---|

| N-Alkylation | Cyclobutanone oxime esters | N-Cyanoalkyl-2-amino-1,4-naphthoquinone derivatives | Visible light, room temperature |

| N-Acylation | Bromo-acetyl bromide | N-(Bromoacetyl)-2-amino-1,4-naphthoquinone | Standard acylation conditions |

The amino group of 2-amino-3-sulfanylnaphthalene-1,4-dione, in conjunction with the adjacent sulfanyl (B85325) group and the naphthoquinone core, provides a versatile scaffold for the synthesis of various heterocyclic systems through condensation and cyclization reactions. These reactions are of significant interest as they lead to the formation of novel polycyclic compounds with potential biological activities.

A prominent example is the synthesis of thiazole (B1198619) derivatives. The reaction of a 2-amino-3-substituted-1,4-naphthoquinone with a source of a two-carbon unit containing a sulfur atom, or where the sulfanyl group of the starting material itself participates, can lead to the formation of a thiazole ring fused to the naphthoquinone framework. For instance, 1,4-naphthoquinone (B94277) thioureas can react with various α-bromoketones to yield 1,4-naphthoquinone thiazole hybrids. This type of cyclization, known as the Hantzsch thiazole synthesis, is a powerful method for constructing the thiazole ring.

Furthermore, the amino group can react with 1,2-dicarbonyl compounds or their equivalents to form fused pyrazine (B50134) rings, or with other bifunctional reagents to construct a variety of five- or six-membered heterocyclic rings. These heterocyclization reactions often proceed through an initial condensation to form an imine or enamine intermediate, followed by an intramolecular cyclization.

| Reactant(s) | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| α-Bromoketones (with a thiourea (B124793) precursor) | Thiazole | Hantzsch thiazole synthesis |

| 1,2-Dicarbonyl compounds | Pyrazine | Condensation-cyclization |

Chemical Transformations of the Sulfanyl Moiety

The sulfanyl (-SH or -SR) group at the C-3 position introduces another layer of reactivity to the molecule, participating in both oxidation and nucleophilic reactions.

In its thiol form (-SH), the sulfanyl group is a potent nucleophile. The thiolate anion (-S⁻), formed under basic conditions, is an even stronger nucleophile and can participate in a variety of reactions.

S-Alkylation: The thiol group can be readily alkylated by reacting with alkyl halides or other electrophilic carbon sources to form thioethers (-S-R). This is a common strategy to introduce a wide range of organic substituents at the C-3 position.

Nucleophilic Substitution: The nucleophilic character of the thiol group is highlighted in the synthesis of this compound derivatives themselves. For example, the reaction of 2-amino-3-chloro-1,4-naphthoquinone with various thiols leads to the displacement of the chlorine atom and the formation of the corresponding 2-amino-3-thio-1,4-naphthoquinone derivatives. A study has shown the synthesis of new sulfanyl-substituted amino 1,4-naphthoquinone derivatives by reacting 2-chloro-3-arylamino-naphthalene-1,4-diones with aliphatic thiols like ethyl mercaptan, propyl mercaptan, and pentyl mercaptan, where the S-nucleophiles attack the carbon atom of the 1,4-naphthoquinone core, displacing the chlorine atom. dergipark.org.tr

Michael Addition: The thiol group is a soft nucleophile and can participate in Michael (1,4-conjugate) addition reactions with α,β-unsaturated carbonyl compounds. While the naphthoquinone core itself is a Michael acceptor, the thiol group can react with other Michael acceptors present in the reaction medium.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Mild oxidizing agent (e.g., H₂O₂) | 2-Amino-3-sulfinylnaphthalene-1,4-dione |

| Oxidation | Strong oxidizing agent | 2-Amino-3-sulfonylnaphthalene-1,4-dione |

| S-Alkylation | Alkyl halide (e.g., R-X) | 2-Amino-3-(alkylthio)naphthalene-1,4-dione |

| Nucleophilic Substitution | Aliphatic thiols (on a 2-amino-3-chloro precursor) | 2-Amino-3-(alkylthio)naphthalene-1,4-dione |

Reactivity of the Naphthoquinone Core

Michael Addition: The C-2 and C-3 positions of the naphthoquinone ring are part of a conjugated system and are potential sites for Michael addition. With the C-2 and C-3 positions already substituted in the title compound, Michael additions would be directed to other positions if the reaction conditions are forcing enough to overcome the deactivating effect of the existing substituents, or if the reaction proceeds via a different mechanism. However, the primary mode of nucleophilic attack on 2,3-disubstituted naphthoquinones is less common than on their monosubstituted or unsubstituted counterparts. Studies on the Michael addition of 4-hydroxycoumarins to 1,4-naphthoquinone have led to the synthesis of 2,3-disubstituted-1,4-naphthoquinones. sioc-journal.cn This highlights the general propensity of the naphthoquinone core to undergo such additions.

Diels-Alder Reactions: The double bond of the quinone ring can act as a dienophile in Diels-Alder [4+2] cycloaddition reactions. This provides a powerful tool for the construction of complex polycyclic systems. The regioselectivity and stereoselectivity of the Diels-Alder reaction are influenced by the electronic and steric nature of the substituents on the naphthoquinone ring. The electron-donating amino and sulfanyl groups would be expected to influence the energy levels of the frontier molecular orbitals of the dienophile, thereby affecting the rate and selectivity of the cycloaddition. For instance, Diels-Alder reactions of 2,3-dicyano-1,4-naphthoquinone (B85539) with various dienes have been described, showcasing the ability of 2,3-disubstituted naphthoquinones to act as dienophiles. researchgate.net

| Reaction Type | Reactant | General Product | Influence of Substituents |

|---|---|---|---|

| Michael Addition | Nucleophile (e.g., 4-hydroxycoumarin (B602359) on unsubstituted naphthoquinone) | Adduct at the C-2/C-3 position | Electron-donating groups at C-2 and C-3 decrease the electrophilicity of the core. |

| Diels-Alder Reaction | Diene (e.g., 1,3-butadiene) | Cycloadduct (anthraquinone derivative) | Substituents influence the regioselectivity and rate of the reaction. |

Electron Transfer and Redox Properties

The 1,4-naphthoquinone framework is a well-established redox-active scaffold, and the introduction of electron-donating groups such as amino and sulfanyl moieties significantly modulates its electronic properties. These substituents influence the electron transfer capabilities and redox potentials of the molecule.

The redox behavior of substituted naphthoquinones is a critical aspect of their chemical character. For instance, in related 2-acyl-3-aminophenyl-1,4-naphthoquinones, cyclic voltammetry studies have revealed two distinct one-electron reduction waves. nih.gov These correspond to the formation of the semiquinone radical anion and subsequently the dianion. nih.gov The half-wave potentials (E1/2) for these processes are sensitive to the electronic effects of the substituents on the naphthoquinone ring. nih.gov While specific data for this compound is not extensively documented, the electrochemical behavior of analogous compounds provides insight. For example, 2,3-diamino-1,4-naphthoquinone and its derivatives have been studied for their electrochemical reduction and oxidation potentials. researchgate.net

The introduction of an amino group onto the quinone moiety is known to influence its redox properties, which can be crucial for various biological and chemical applications. sphinxsai.com The presence of both an amino and a sulfanyl group in this compound is expected to further influence its redox potential, likely making it more electron-rich and affecting the stability of the corresponding radical ions. The push-pull electronic nature of the substituents on the naphthoquinone scaffold plays a significant role in determining these properties. nih.gov

Below is an interactive data table summarizing the half-wave potentials for a series of related 2-acyl-3-aminophenyl-1,4-naphthoquinones, illustrating the impact of substitution on redox properties.

Data adapted from a study on 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov

Ring Annulation and Cycloaddition Reactions

The structure of this compound, featuring adjacent amino and sulfanyl groups, is a prime substrate for ring annulation reactions to form fused heterocyclic systems. A particularly notable transformation is the construction of thiazole rings fused to the naphthoquinone core.

The synthesis of naphtho[2,3-d] researchgate.netresearchgate.netthiazole-4,9-diones can be achieved from precursors bearing amino and a suitable ortho substituent. beilstein-journals.org For instance, the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) provides a direct route to 2,3-dihydronaphtho[2,3-d] researchgate.netresearchgate.netthiazole-4,9-diones. beilstein-journals.org While this specific example does not start from this compound, it highlights a viable synthetic strategy for forming a fused thiazole ring. A more direct approach would involve the intramolecular cyclization of this compound upon reaction with a suitable one-carbon electrophile.

Furthermore, multicomponent reactions involving 2,3-disubstituted-1,4-naphthoquinone derivatives can lead to the formation of diverse heterocyclic systems, including those containing thiazole moieties. asianpubs.org For example, the reaction of 2-chloro-3-(2-arylhydrazinyl)naphthalene-1,4-dione with carbon disulfide can lead to the formation of a 3-arylamino-2-thioxo-2,3-dihydro-naphtho[2,3-d]thiazole-4,9-dione. asianpubs.org

Cycloaddition reactions represent another important class of transformations for modifying the naphthoquinone scaffold. wikipedia.orglibretexts.org While specific studies on this compound as a diene or dienophile are not extensively reported, the naphthoquinone moiety itself can participate in such reactions. For example, ortho-thioquinones, which are related structures, can undergo [4+2] cycloaddition reactions with dienes. researchgate.net The electronic nature of the amino and sulfanyl substituents in this compound would be expected to influence the regioselectivity and stereoselectivity of any potential cycloaddition reactions.

Unusual and Selective Reaction Discoveries

The unique substitution pattern of this compound and related aminonaphthoquinones can lead to unusual and selective chemical transformations. The reactivity can often be tuned by the choice of reactants, catalysts, and reaction conditions.

An interesting example of selective synthesis involves the reaction of 2-amino-1,4-naphthoquinone with isatins and 5-methyl-2-phenylpyrazolone. researchgate.net In this multicomponent reaction, the solvent was found to control the reaction pathway, leading to either spiro or non-spiroindolin-2-ones. researchgate.net In ethanol, the reaction yields 2-amino-3-(3-(5-hydroxy-1H-pyrazol-4-yl)-2-oxoindolin-3-yl)naphthalene-1,4-diones, while in acetic acid, spiro[benzo beilstein-journals.orgdergipark.org.trchromeno[2,3-c]pyrazole-4,3'-indoline]-diones are formed. researchgate.net This solvent-dependent chemoselectivity highlights the potential for discovering novel and selective transformations with aminonaphthoquinone substrates.

Another instance of unusual reactivity has been observed in the reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines. researchgate.net Instead of the expected disubstituted product, a monosubstituted 2-amino-3-bromonaphthalene-1,4-dione (B11864519) was formed concomitantly with other products. researchgate.net Such unexpected outcomes underscore the complex reactivity of substituted naphthoquinones and the potential for discovering novel reaction pathways.

The nucleophilic character of the sulfanyl group in this compound also opens avenues for selective functionalization. Reactions of N-substituted 2-chloro-3-aminonaphthoquinones with various thiol nucleophiles have been shown to selectively displace the chlorine atom, yielding N,S-disubstituted naphthoquinone derivatives. researchgate.net This suggests that the sulfur atom in this compound could be selectively alkylated or otherwise functionalized under appropriate conditions.

Applications in Chemical Sciences and Advanced Materials

Role as Synthetic Intermediates and Building Blocks in Organic Synthesis

2-Amino-3-sulfanylnaphthalene-1,4-dione and its derivatives are significant intermediates in organic synthesis, primarily due to the reactivity of the naphthoquinone ring and the potential for further functionalization of the amino and sulfanyl (B85325) groups. The synthesis of various 2-arylamino-3-sulfanyl-1,4-naphthoquinone derivatives has been demonstrated through the nucleophilic substitution of 2-chloro-3-arylamino-1,4-naphthoquinones with a range of aliphatic thiols.

In a typical synthetic approach, 2,3-dichloro-1,4-naphthoquinone is first reacted with an arylamine, such as 2,4-dimethoxyphenylamine or 3,5-dimethoxyphenylamine, to yield a 2-chloro-3-(arylamino)naphthalene-1,4-dione intermediate. This intermediate is then subjected to a nucleophilic attack by an S-nucleophile, like ethyl mercaptan, propyl mercaptan, or pentyl mercaptan. The sulfanyl group displaces the chlorine atom to form the desired 2-arylamino-3-(alkylthio)naphthalene-1,4-dione derivatives. The structures of these synthesized compounds are typically confirmed using spectroscopic techniques such as FTIR, 1D and 2D NMR, and mass spectrometry.

The versatility of this synthetic route allows for the introduction of a wide variety of substituents on both the amino and sulfanyl moieties, making these compounds valuable building blocks for the construction of more complex molecules and heterocyclic systems. For instance, the presence of both a nucleophilic amino group and a potentially oxidizable sulfanyl group, attached to a redox-active quinone, offers multiple reaction pathways for creating fused heterocyclic systems like thiazinonaphthoquinones.

Table 1: Synthesis of 2-Arylamino-3-alkylsulfanyl-1,4-naphthoquinone Derivatives

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethanethiol | 2-[(2,4-Dimethoxyphenyl)amino]-3-(ethylthio)naphthalene-1,4-dione | 81 |

| 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Ethanethiol | 2-[(3,5-Dimethoxyphenyl)amino]-3-(ethylthio)naphthalene-1,4-dione | 56 |

| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propan-1-thiol | 2-[(2,4-Dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione | 87 |

| 2-Chloro-3-[(3,5-dimethoxyphenyl)amino]naphthalene-1,4-dione | Propan-1-thiol | 2-[(3,5-Dimethoxyphenyl)amino]-3-(propylthio)naphthalene-1,4-dione | 79 |

| 2-Chloro-3-[(2,4-dimethoxyphenyl)amino]naphthalene-1,4-dione | Pentan-1-thiol | 2-[(2,4-Dimethoxyphenyl)amino]-3-(pentylthio)naphthalene-1,4-dione | Not specified |

Data sourced from Yıldırım, H. (2017).

Development of Chemosensors for Specific Analytes (e.g., Metal Ions)

The development of chemosensors for the selective detection of specific analytes, such as metal ions, is a burgeoning area of research. While direct applications of this compound as a chemosensor are not extensively documented, its structural features suggest significant potential in this field. The naphthoquinone core, along with the amino and sulfanyl functional groups, can act as a signaling unit and a binding site, respectively.

Many fluorescent chemosensors for metal ions are designed based on fluorophores that can coordinate with the target ion. The naphthalene (B1677914) moiety is a known fluorophore, and its fluorescence properties can be modulated by the attached functional groups and their interaction with analytes. The amino and sulfanyl groups in this compound can serve as potential binding sites for metal ions. Upon coordination with a metal ion, changes in the electronic properties of the molecule, such as intramolecular charge transfer (ICT), can lead to a detectable change in its fluorescence or absorption spectrum, forming the basis of a "turn-on" or "turn-off" sensor.

For instance, Schiff bases derived from 2-hydroxynaphthaldehyde have been successfully employed as fluorescent chemosensors for Al³⁺. The design of such sensors often involves creating a binding pocket where the metal ion can coordinate with heteroatoms like nitrogen and oxygen. Similarly, the nitrogen of the amino group and the sulfur of the sulfanyl group in the target compound could form a chelation site for specific metal ions. The selectivity of the sensor would be determined by the size and electronic properties of the metal ion that can fit into this coordination site. Further research into the synthesis of derivatives of this compound with specific receptor moieties could lead to the development of highly selective and sensitive chemosensors for various metal ions.

Electron Transfer Mediators in Advanced Chemical Systems

The redox-active nature of the 1,4-naphthoquinone (B94277) core is central to the application of this compound as an electron transfer mediator. Quinones can undergo reversible one- or two-electron reduction to form semiquinone and hydroquinone (B1673460) species, respectively, enabling them to act as electron shuttles in various chemical and biological systems.

A closely related compound, 2-amino-3-carboxy-1,4-naphthoquinone (B1649309) (ACNQ), has been identified as an effective electron transfer mediator. ACNQ facilitates the transfer of electrons from NAD(P)H to dioxygen and hydrogen peroxide in biological systems. The reduced form of ACNQ is readily autoxidized, allowing it to participate in catalytic cycles. The efficiency of these quinones as electron transfer mediators is influenced by their redox potential and partition properties.

Given the structural similarity, this compound is expected to exhibit comparable electron mediating properties. The presence of the electron-donating amino and sulfanyl groups can modulate the redox potential of the naphthoquinone core, fine-tuning its electron accepting and donating capabilities. This makes it a candidate for applications in areas such as biofuel cells, electrochemical sensors, and as a redox mediator in enzymatic reactions. The electronic properties of related 2-amino-naphthoquinone derivatives have been evaluated, and a relationship between their electronic structure and cytotoxic properties has been proposed, highlighting the importance of their electron transfer capabilities.

Ligand Design for Coordination Chemistry

The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in this compound makes it an attractive candidate for ligand design in coordination chemistry. These heteroatoms can act as donor sites for coordination with a variety of metal ions, leading to the formation of stable metal complexes with potentially interesting structural, electronic, and catalytic properties.

The amino group and the carbonyl oxygens of the naphthoquinone ring can act as a bidentate or tridentate chelate, similar to what is observed in other amino-quinone metal complexes. The inclusion of the sulfanyl group introduces an additional soft donor atom, which can lead to the formation of complexes with different coordination geometries and electronic structures. The coordination of ligands containing both nitrogen and sulfur donor atoms, such as 4-amino-3-mercapto-1,2,4-triazole, with metal ions like Pd(II) and Ni(II) has been shown to result in complexes with interesting biological activities.

The synthesis of metal complexes with ligands derived from 2,6-diaminopyridine (B39239) and 1,4-dihydro-quinoxaline-2,3-dione has been achieved through template methods, resulting in octahedral and square pyramidal geometries. This suggests that this compound could also be employed in template synthesis to create macrocyclic or other complex coordination compounds. The resulting metal complexes could find applications in catalysis, materials science, and as models for metalloenzymes.

Contributions to Materials Science (e.g., redox-active polymers, molecular switches)

The unique electronic and redox properties of this compound make it a promising building block for the development of advanced materials, including redox-active polymers and molecular switches.

Redox-Active Polymers: The incorporation of redox-active moieties into polymer backbones is a key strategy for creating materials for energy storage applications, such as organic batteries and supercapacitors. The reversible redox behavior of the naphthoquinone unit in this compound can be harnessed to store and release charge. By polymerizing derivatives of this compound, it is possible to create redox-active polymers. For example, disulfide-containing polymers have been explored as redox-responsive materials for energy storage. The amino or sulfanyl groups of this compound could be functionalized with polymerizable groups, allowing for its incorporation into a polymer chain. The resulting polymer would possess a high density of redox-active sites, potentially leading to high charge storage capacity.

Molecular Switches: Molecular switches are molecules that can be reversibly switched between two or more stable states in response to external stimuli such as light, pH, or temperature. The distinct electronic states of the quinone, semiquinone, and hydroquinone forms of the naphthoquinone core could potentially be utilized to create a redox-based molecular switch. The color and fluorescence properties of the molecule are likely to be different in each of these states, providing a means to read out the state of the switch. While specific examples of molecular switches based on this compound are not yet reported, the development of molecular switches based on other organic chromophores, such as cyano-substituted pyrrol-2-one derivatives, demonstrates the feasibility of this approach. The ability to tune the electronic properties of the naphthoquinone core through substitution on the amino and sulfanyl groups offers a pathway to designing molecular switches with tailored properties.

Future Research Directions and Perspectives

Innovative Synthetic Methodologies for Diversification

Future synthetic efforts will likely focus on developing more efficient and diverse methodologies to access a wide array of 2-amino-3-sulfanylnaphthalene-1,4-dione derivatives. One promising avenue is the advancement of multi-component reactions (MCRs). These reactions, where three or more reactants combine in a single step, offer a highly efficient route to complex molecules from simple precursors. The development of novel MCRs involving the this compound scaffold could rapidly generate libraries of diverse derivatives for screening in various applications. For instance, three-component reactions involving an aldehyde, malononitrile, and a phenol (B47542) derivative have been successfully employed to synthesize chromene derivatives, showcasing the potential of this approach for creating complex heterocyclic systems. nih.gov

Furthermore, the exploration of greener and more sustainable synthetic methods will be crucial. This includes the use of environmentally benign solvents, catalyst-free reaction conditions, and energy-efficient techniques like microwave-assisted synthesis. Such approaches not only reduce the environmental impact of chemical synthesis but can also lead to improved reaction times and yields.

The inherent reactivity of the amino and sulfanyl (B85325) groups provides ample opportunities for post-synthesis modification. Future research should explore a broader range of electrophiles and coupling partners to introduce diverse functional groups, thereby expanding the chemical space of accessible derivatives. This diversification is key to unlocking the full potential of the this compound core structure.

Deeper Mechanistic Insights into Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is paramount for controlling reaction outcomes and designing novel transformations. The interplay between the electron-donating amino group, the sulfanyl group, and the electrophilic naphthoquinone ring can lead to complex and sometimes unexpected reactivity.

Future research should focus on elucidating the mechanisms of key reactions, such as nucleophilic additions, cycloadditions, and redox processes. For example, the addition of thiols to quinones can proceed through different pathways, including nucleophilic addition and free radical-mediated mechanisms. acs.org Detailed kinetic and product analysis studies, coupled with computational modeling, can provide valuable insights into the preferred reaction pathways under different conditions.

The photochemical behavior of this compound and its derivatives also warrants investigation. Studies on related 2-amino-1,4-naphthoquinone derivatives have shown that the photolysis mechanism can be influenced by factors such as the solvent's dielectric properties and the formation of hydrogen bonds. researchgate.net Understanding the photochemistry of this class of compounds could open doors to applications in photodynamic therapy or materials science.

Synergistic Integration of Experimental and Computational Approaches

The integration of experimental and computational chemistry is a powerful strategy for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational tools can provide invaluable insights into its electronic structure, reactivity, and potential interactions with biological targets.

Future research should leverage a synergistic approach where computational predictions guide experimental design. For instance, Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of reactions, rationalize observed outcomes, and screen for promising synthetic routes. acs.org Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of derivatives with specific enzymes or receptors, thereby guiding the design of new bioactive compounds. researchgate.netmdpi.com

This iterative cycle of computational prediction and experimental validation will not only deepen our fundamental understanding of the chemistry of this compound but also streamline the process of developing new functional molecules. The use of in silico methods to predict pharmacological profiles and potential toxicity can also help prioritize synthetic targets and reduce the reliance on extensive experimental screening. nih.gov

Rational Design of Naphthoquinone Derivatives with Tunable Reactivity

The ability to fine-tune the chemical and physical properties of this compound derivatives through rational design is a key objective for future research. By strategically modifying the substituents on the amino and sulfanyl groups, as well as on the naphthoquinone ring, it is possible to modulate the compound's redox potential, nucleophilicity, electrophilicity, and steric properties.

For example, the introduction of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the naphthoquinone core, thereby influencing its reactivity in various chemical transformations and its biological activity. The rational design of chiral derivatives is another exciting direction, as the stereochemistry of a molecule can have a profound impact on its biological function. rsc.org

The development of a comprehensive understanding of structure-activity relationships (SAR) and structure-property relationships (SPR) will be crucial for the rational design of derivatives with specific applications in mind. This will require the synthesis and characterization of a wide range of analogs, followed by systematic evaluation of their properties.

Exploration of New Chemical Applications in Emerging Fields

The unique combination of functional groups in this compound makes it a versatile scaffold for the development of new materials and bioactive agents. While naphthoquinones are known for their anticancer, antibacterial, and antifungal properties, future research should explore the potential of this specific compound and its derivatives in a broader range of emerging fields. mdpi.comnih.gov

One area of interest is the development of novel therapeutic agents targeting specific biological pathways. For instance, some naphthoquinone derivatives have shown promise as inhibitors of the P2X7 receptor, which is implicated in inflammatory processes. nih.gov The this compound scaffold could be a starting point for the design of new and selective P2X7 inhibitors.

In the realm of materials science, the redox-active nature of the naphthoquinone core, combined with the potential for polymerization through the amino and sulfanyl groups, could be exploited for the development of novel conductive polymers, sensors, or electrochromic materials. The ability of the sulfanyl group to bind to metal surfaces also suggests potential applications in the development of corrosion inhibitors or self-assembled monolayers.

The exploration of these and other emerging applications will require interdisciplinary collaborations between synthetic chemists, biologists, materials scientists, and computational chemists. Such collaborations will be essential for unlocking the full scientific and technological potential of this compound and its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.